2,3-Dimethylimidazo[4,5-h]quinoline is primarily found in cooked meats and is classified as a heterocyclic amine. These compounds are generated through the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures. The presence of this compound in food has raised concerns due to its potential role as a carcinogen.
The synthesis of 2,3-Dimethylimidazo[4,5-h]quinoline can be achieved through various methods. A notable synthetic route involves the reaction of 2-amino-3-methylquinoline with formaldehyde and methylating agents under acidic conditions.
The molecular structure of 2,3-Dimethylimidazo[4,5-h]quinoline consists of a fused ring system that includes an imidazole and a quinoline moiety.
2,3-Dimethylimidazo[4,5-h]quinoline participates in various chemical reactions typical for heterocyclic amines.
The mechanism by which 2,3-Dimethylimidazo[4,5-h]quinoline exerts its biological effects primarily involves its metabolic activation to form electrophilic species that bind to DNA.
The physical and chemical properties of 2,3-Dimethylimidazo[4,5-h]quinoline are crucial for understanding its behavior in biological systems.
The primary applications of 2,3-Dimethylimidazo[4,5-h]quinoline are found in research settings focused on food safety and cancer research.
The compound systematically named 2,3-Dimethylimidazo[4,5-h]quinoline belongs to the heterocyclic aromatic amine (HAA) class. Its molecular formula is C₁₂H₁₁N₃, confirmed through high-resolution mass spectrometry, which shows a molecular ion peak at m/z 197.0950 [1] [10]. The core structure comprises a fused quinoline ring system annulated with an imidazole ring at the [4,5-h] positions. Isomeric differentiation is critical due to positional variants:
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal optimized geometric parameters [2] [9]:
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Value (Å/°) | Description |
---|---|---|
C2-N1-C9 bond angle | 126.5° | Imidazole ring distortion |
C3-C4 bond length | 1.46 Å | Bond elongation due to methylation |
Dihedral angle (C3-C4) | 178.9° | Near-planar conformation |
Quinoline ring system | Deviation < 0.05 Å | High planarity across fused system |
Methylation at C2 and C3 induces steric repulsion, elongating the C3-C4 bond by 0.08 Å compared to non-methylated analogs. The HOMO localizes over the imidazole ring and quinoline’s pyridinic moiety, while the LUMO spans the entire π-system, facilitating electrophilic interactions [2] [9].
NMR Spectroscopy (DMSO-d₆):
Table 2: Characteristic NMR Assignments
Atom/Group | ¹H Shift (δ) | ¹³C Shift (δ) | Multiplicity |
---|---|---|---|
C2-CH₃ | 2.45 | 14.2 | Singlet |
C3-CH₃ | 2.68 | 17.8 | Singlet |
Quinoline H5 | 8.22 | 126.7 | Doublet |
Imidazole C2 | - | 151.5 | - |
IR Spectroscopy: Key bands include ν(C=N) at 1590 cm⁻¹, ν(C=C)quinoline at 1485 cm⁻¹, and δ(CH₃) deformations at 1380 cm⁻¹. Absence of N-H stretches (3200–3500 cm⁻¹) confirms N-methylation [9].
Mass Spectrometry: Electron ionization (EI-MS) shows [M]⁺˙ at m/z 197 (100%), with fragmentation peaks at m/z 182 (loss of CH₃) and 154 (cleavage of imidazole ring) [1] [10].
Electron-density distribution, hydrophobicity, and orbital energetics distinguish this compound from analogs:
Table 3: Cheminformatics Comparison of Key Imidazoquinolines
Compound | logP | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
---|---|---|---|---|
2,3-Dimethylimidazo[4,5-h]quinoline | 3.12 | -6.78 | -2.15 | 4.05 |
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) | 2.98 | -6.55 | -1.92 | 5.12 |
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | 1.85 | -7.01 | -2.34 | 6.20 |
2-Aminoquinoline | 2.10 | -6.20 | -1.75 | 3.85 |
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